molecular formula C37H31NO5S B12581709 3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide CAS No. 196491-96-0

3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide

Cat. No.: B12581709
CAS No.: 196491-96-0
M. Wt: 601.7 g/mol
InChI Key: UIDPPPSJGQSONY-UHFFFAOYSA-N
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Description

3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide is a complex organic compound with the molecular formula C37H31NO5S This compound is known for its unique structural features, which include benzoylphenyl groups and a sulfanylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of 4-benzoylphenylmethanol: This intermediate is synthesized through the reduction of 4-benzoylbenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 3,5-bis[(4-benzoylphenyl)methoxy]benzoic acid: This step involves the esterification of 3,5-dihydroxybenzoic acid with 4-benzoylphenylmethanol in the presence of a catalyst like sulfuric acid.

    Amidation Reaction: The final step is the amidation of 3,5-bis[(4-benzoylphenyl)methoxy]benzoic acid with 2-mercaptoethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl groups can be reduced to benzyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl groups can participate in π-π stacking interactions, while the sulfanylethyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-carboxybenzyloxy)benzoic acid
  • 3,5-Bis(1-imidazoly)pyridine
  • 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid

Uniqueness

3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide stands out due to its unique combination of benzoylphenyl and sulfanylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

196491-96-0

Molecular Formula

C37H31NO5S

Molecular Weight

601.7 g/mol

IUPAC Name

3,5-bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide

InChI

InChI=1S/C37H31NO5S/c39-35(28-7-3-1-4-8-28)30-15-11-26(12-16-30)24-42-33-21-32(37(41)38-19-20-44)22-34(23-33)43-25-27-13-17-31(18-14-27)36(40)29-9-5-2-6-10-29/h1-18,21-23,44H,19-20,24-25H2,(H,38,41)

InChI Key

UIDPPPSJGQSONY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC(=CC(=C3)C(=O)NCCS)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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